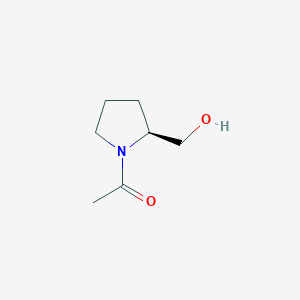

1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Descripción

Historical Context and Discovery

The compound 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone emerged as a derivative of prolinol, a chiral amino-alcohol widely studied for its role in asymmetric catalysis. Prolinol itself was first synthesized via the reduction of proline using lithium aluminium hydride, a method that preserved its optical purity and enabled widespread use in enantioselective reactions. The acetylation of prolinol to form this compound likely arose from efforts to modify steric and electronic properties for enhanced catalytic performance. PubChem records indicate the compound was first documented in 2005 (CID 550996), with structural data confirming its pyrrolidine backbone and acetylated nitrogen. Early applications focused on its utility as a chiral auxiliary, particularly in organocatalytic aldol and Michael reactions, where its rigid pyrrolidine ring and hydroxylmethyl group facilitated stereochemical control.

Nomenclature and Classification

The systematic IUPAC name for this compound is (S)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone , reflecting its acetylated pyrrolidine core and stereochemical configuration. It belongs to the class of pyrrolidine derivatives and is structurally classified as a prolinol acetylation product. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 27822-68-0 (racemic), 123958-87-2 (R) |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Synonyms | (S)-1-Acetyl-2-pyrrolidinemethanol; N-Acetyl-L-prolinol |

The compound’s chirality originates from the (S)-configuration at the pyrrolidine C2 position, critical for its enantioselective applications. Its classification as a chiral building block underscores its role in synthesizing complex organic molecules with defined stereochemistry.

Significance in Organic Chemistry

This compound is pivotal in asymmetric synthesis, particularly in organocatalysis. Its acetyl group modulates electron density at the nitrogen atom, enhancing hydrogen-bonding interactions with substrates while maintaining the stereochemical integrity of the pyrrolidine ring. For example, in aldol reactions, this compound facilitates enantioselective C–C bond formation by stabilizing enamine intermediates, achieving enantiomeric excesses (ee) up to 76% in specific systems. Additionally, its structural flexibility allows integration into chiral eutectic solvents, which improve reaction yields and recyclability in green chemistry applications. Comparative studies highlight its superiority over unmodified prolinol in reactions requiring bulky substrates, where the acetyl group reduces steric hindrance.

Overview of Current Research Status

Recent advancements focus on optimizing synthetic routes and expanding catalytic applications. A 2024 study demonstrated its use in L-prolinol-based chiral liquids, where mixtures with glycolic acid achieved 61% ee in Michael additions, outperforming traditional solvents. Computational modeling (e.g., B3LYP/6-311++G(d,p)) has elucidated transition-state geometries, revealing how hydrogen bonding between the hydroxylmethyl group and substrates dictates stereoselectivity. Patent literature describes novel synthetic methods, such as Pd-catalyzed hydrogenation of N-methyl-2-pyrrolidinylidene acetate precursors, offering scalable production with minimal byproducts. Emerging applications include its role in synthesizing bioactive molecules, such as von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitors, highlighting its versatility beyond catalysis. Current challenges center on improving enantioselectivity in non-polar solvents and reducing reliance on stoichiometric reagents.

Propiedades

IUPAC Name |

1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(10)8-4-2-3-7(8)5-9/h7,9H,2-5H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNVOVAHJAHGQP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498490 | |

| Record name | 1-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66158-68-7 | |

| Record name | 1-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method 1: Multi-step Synthesis via Protected Intermediates and Reduction

This method is extensively described in patent EP 3133071 A1 and involves the following key steps:

Step 1: Formation of Intermediate Compound 1-f (Acetyl-protected hydroxymethyl pyrrolidine)

- Starting from compound 1-e, a hydroxyl acetylation reaction is carried out using acetic anhydride in dichloromethane (DCM) solvent.

- Conditions: 5–20 mL DCM per mmol of substrate, acetic anhydride in 5:1 to 20:1 molar ratio to substrate, reaction temperature 0–30 °C.

- The product is recrystallized from aqueous ethanol (≥50% v/v) or absolute ethanol at 50–100 °C to afford compound 1-f.

Step 2: Deprotection of Acetyl Groups to Yield Target Compound

- Compound 1-f is treated with a base such as sodium methanolate or lithium hydroxide in methanol or a methanol/THF/water mixture (volume ratios 4:1:0.5 to 0.5:1:0.5).

- Reaction temperature: 0–30 °C, reaction time: 0.5–12 hours, monitored by TLC until complete conversion.

- After reaction, the mixture is neutralized to pH 6–8 with acetic acid and purified by column chromatography or preparative TLC.

Step 3: Preparation of Intermediate 1-e via Reduction of Compound 1-d

- Compound 1-d is reduced using boron trifluoride etherate and triethylsilane in a mixed solvent of DCM and acetonitrile (1:1 to 1:2 v/v).

- Molar ratios: triethylsilane to BF3·OEt2 = 1:1 to 1.5:1; triethylsilane to compound 1-d = 1.5:1 to 3:1.

- Temperature: -20 to 10 °C, reaction time: 2–5 hours, monitored by HPLC or TLC.

- Workup involves quenching with saturated NaHCO3, extraction, drying, and solvent removal.

Step 4: Preparation of Compound 1-d via Reaction of Compound 1-c with 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone

- Compound 1-c is treated with an organolithium reagent (tert-butyllithium or n-butyllithium) in THF/toluene (1:1 to 1:4 v/v) at -78 to -60 °C for 0.5–1 hour.

- Then reacted with the gluconolactone for 0.5–2 hours at 10–30 °C, followed by treatment with methanesulfonic acid in methanol (0.5–1.2 M) for 0.5–2 hours.

- Molar ratios: organolithium reagent to compound 1-c = 0.9:1 to 2:1; gluconolactone to compound 1-c = 1:1 to 1.5:1; methanesulfonic acid to compound 1-c = 1.2:1 to 3:1.

Step 5: Preparation of Compound 1-c via Reduction of Compound 1-b

- Compound 1-b is reduced using boron trifluoride etherate and triethylsilane in 1,2-dichloroethane/acetonitrile (1:2 to 2:1 v/v).

- Molar ratios: triethylsilane to BF3·OEt2 = 1.2:1 to 3:1; triethylsilane to compound 1-b = 1.5:1 to 4:1.

- Temperature: 0 to 30 °C, reaction time monitored by HPLC or TLC until completion.

- Workup involves quenching with saturated NaHCO3, extraction, drying, and solvent removal.

Step 6: Preparation of Compound 1-b via Nucleophilic Substitution of Compound 1-a

- Compound 1-a is reacted with a suitable nucleophile in N,N-dimethylformamide (DMF) solvent (2–20 mL/mmol).

- Base: potassium tert-butoxide or other alkali alkoxides, molar ratio base to substrate 0.9–2.5:1.

- Reaction temperature: 20–50 °C, reaction time: 1–18 hours, monitored by HPLC or TLC.

- Workup includes dilution, washing with water and brine, drying, solvent removal, and purification by chromatography or recrystallization.

Method 2: Mitsunobu Reaction Followed by Deprotection

- Compound 2-g reacts with a hydroxyl-containing nucleophile via the Mitsunobu reaction in tetrahydrofuran (THF) solvent.

- Condensation reagents: triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in molar ratios 1:1 to 1.5:1.

- Reaction temperature: 0–30 °C, reaction time: 2–15 hours.

- After reaction, the acetyl protecting groups are removed by base treatment as in Method 1.

- Purification is achieved by column chromatography.

Method 3: Nucleophilic Substitution Followed by Deprotection

- Compound 3-g undergoes nucleophilic substitution with a base such as cesium carbonate or potassium carbonate (1–2.5 equivalents) in DMF or dimethyl sulfoxide (DMSO).

- Reaction temperature: 40–65 °C, reaction time: 2–15 hours.

- The acetyl groups are deprotected using the base deacetylation method described in Method 1.

- Purification is by column chromatography.

Reaction Conditions Summary Table

| Step/Method | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Hydroxyl Acetylation (1-f) | Acetic anhydride (5–20 eq) | DCM (5–20 mL/mmol) | 0–30 | 0.5–12 | Recrystallization from aqueous ethanol |

| Deacetylation | Sodium methanolate or LiOH (0.1–2 eq) | Methanol/THF/H2O (various ratios) | 0–30 | 0.5–12 | Neutralize to pH 6–8, purification by chromatography |

| Reduction (1-e from 1-d) | BF3·OEt2 and triethylsilane (1:1 to 1.5:1 ratio) | DCM/Acetonitrile (1:1 to 1:2) | -20 to 10 | 2–5 | Quench with NaHCO3, extract and dry |

| Organolithium Addition (1-d) | tert-Butyllithium or n-BuLi (0.9–2 eq), gluconolactone | THF/Toluene (1:1 to 1:4) | -78 to 30 | 1–3 | Methanesulfonic acid in methanol follow-up |

| Reduction (1-c from 1-b) | BF3·OEt2 and triethylsilane | 1,2-Dichloroethane/Acetonitrile (1:2 to 2:1) | 0–30 | 1–18 | Quench, extract, dry |

| Nucleophilic Substitution (1-b from 1-a) | Alkali alkoxide base (0.9–2.5 eq) | DMF (2–20 mL/mmol) | 20–50 | 1–18 | Purify by chromatography or recrystallization |

| Mitsunobu Reaction (Method 2) | Triphenylphosphine, DEAD/DIAD (1:1 to 1.5:1) | THF (2–20 mL/mmol) | 0–30 | 2–15 | Followed by base deacetylation |

| Nucleophilic Substitution (Method 3) | Cs2CO3 or K2CO3 (1–2.5 eq) | DMF or DMSO (5–20 mL/mmol) | 40–65 | 2–15 | Followed by base deacetylation |

Research Findings and Notes

- The described synthetic routes emphasize stereochemical control to obtain the (S)-enantiomer of the compound, crucial for biological activity.

- Use of mild bases and controlled temperatures in deacetylation avoids racemization and degradation.

- The reduction steps using boron trifluoride etherate and triethylsilane are critical for converting halogenated or protected intermediates into hydroxymethyl derivatives.

- Organolithium reagents enable the introduction of sugar-derived moieties, enhancing the complexity and functionality of intermediates.

- Mitsunobu reaction offers an alternative to nucleophilic substitution with good stereochemical outcomes.

- Purification by column chromatography and recrystallization ensures high purity suitable for pharmaceutical applications.

- All reagents and solvents are commercially available, facilitating scalability and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 1-((S)-2-Carboxymethyl-pyrrolidin-1-yl)-ethanone.

Reduction: 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanol.

Substitution: 1-((S)-2-Alkoxymethyl-pyrrolidin-1-yl)-ethanone.

Aplicaciones Científicas De Investigación

Chemical Properties and Specifications

- CAS Number : 66158-68-7

- Molecular Weight : 143.18 g/mol

- Chemical Formula : C_7H_{13}N O_2

Chemical Synthesis

1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is primarily utilized as a reagent in chemical synthesis. Its ability to participate in various reactions makes it valuable for producing complex organic molecules. Notably, it has been employed in:

- Acetylation and Acylation Reactions : The compound serves as an effective acetylating agent, facilitating the modification of amines, alcohols, and phenols. Recent studies have demonstrated its role in environmentally benign decarboxylative acetylations, yielding high-purity products without extensive purification processes .

Catalysis

The compound has been explored as a chiral catalyst in asymmetric synthesis. Its configuration allows it to induce enantioselectivity in reactions, which is crucial for producing pharmaceuticals and fine chemicals. Key applications include:

- Enantioselective Addition of Diethylzinc to Aldehydes : Research indicates that derivatives of this compound can be used to synthesize C2-symmetrical bis-β-amino alcohols, which act as effective chiral catalysts for this reaction, achieving enantiomeric excesses of up to 95.4% .

Pharmaceutical Applications

The compound's structural properties suggest potential applications in drug development, particularly in designing new therapeutic agents. Its role as a building block in synthesizing bioactive molecules has been documented:

- Development of Antiviral Agents : Preliminary studies have indicated that derivatives of this compound exhibit antiviral properties, making them candidates for further investigation as antiviral drugs .

Case Study 1: Acetylation Methodology

In a study by Ghosh et al., the use of this compound was highlighted for its operational simplicity in acetylation reactions. The methodology allowed for the efficient modification of various substrates with minimal byproducts, showcasing the compound's utility in synthetic organic chemistry .

Case Study 2: Chiral Catalysis

Xu et al. demonstrated the effectiveness of bis-β-amino alcohols derived from this compound in asymmetric catalysis. The study reported successful enantioselective additions with high yields, emphasizing the importance of chiral ligands derived from this compound in advancing synthetic methodologies .

Mecanismo De Acción

The mechanism of action of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethanone moiety may interact with hydrophobic pockets, enhancing binding affinity.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

The following table highlights structural analogs of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone, emphasizing substituent variations and their implications:

Key Observations:

- Stereochemistry : The (S)-configuration at C2 in the target compound may confer distinct binding affinities compared to analogs with (R)-configurations or planar substituents (e.g., aromatic rings) .

- Functional Groups : Hydroxymethyl groups enhance hydrophilicity, whereas halogens (Br, Cl) or aromatic systems increase lipophilicity, affecting solubility and membrane permeability .

- Positional Isomerism : Shifting the hydroxymethyl group from C2 to C3 (e.g., 66158-68-7) could alter steric interactions in molecular recognition .

Physicochemical Properties

- Limited data exist for the target compound, but analogs provide insights: 1-(4-Chloropyridin-2-yl)ethanone: Melting point 35–37°C; boiling point 238°C . Aromatic ethanones (e.g., 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone): Higher molecular weights (~259 g/mol) and increased thermal stability due to aromatic stabilization .

- The hydroxymethyl group in the target compound likely lowers melting points compared to halogenated analogs due to reduced crystallinity.

Actividad Biológica

1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its structure enables it to interact with various biological targets, making it a candidate for therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound features a hydroxymethyl group and a carbonyl functionality, contributing to its reactivity and interaction with biological systems. The compound can be synthesized through various methods, notably by reacting acetic anhydride with L-(+)-Prolinol, achieving high purity levels (up to 95%) .

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. The carbonyl and hydroxymethyl groups can modulate enzyme activity or receptor binding, leading to alterations in biochemical pathways. This property is particularly valuable in drug development, where chirality plays a significant role in the efficacy of therapeutic agents .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory activities against cholinesterases, which are critical enzymes in neurotransmission. For instance, studies have shown that certain derivatives demonstrate selective inhibition towards butyrylcholinesterase (BChE), which is relevant for treating conditions like Alzheimer’s disease .

Therapeutic Applications

The compound's ability to modulate biochemical pathways suggests potential applications in treating lysosomal storage disorders and other proteostatic diseases. It has been proposed as a candidate for further development due to its structural similarities with known therapeutic agents .

Case Studies

Several studies have explored the biological implications of this compound:

- Cholinesterase Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition of BChE, indicating potential use in cognitive disorders related to acetylcholine deficits .

- Synthesis and Characterization : Another investigation focused on synthesizing various derivatives of the compound and evaluating their biological activities through in vitro assays, highlighting the importance of chirality in their effectiveness .

- Mechanistic Insights : Research has also delved into the mechanistic pathways through which these compounds exert their effects, particularly focusing on their interactions with specific receptor sites and enzyme active sites .

Q & A

Q. How can the enantiomeric purity of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone be experimentally verified?

Methodological Answer: Enantiomeric purity is critical for chiral compounds. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and a polar mobile phase to separate enantiomers. Compare retention times with a racemic mixture or a known standard. Alternatively, polarimetry can quantify optical rotation, assuming the specific rotation value is established. For structural confirmation, single-crystal X-ray diffraction (using programs like SHELXL for refinement) provides unambiguous stereochemical assignment .

Q. What experimental methods are recommended to determine thermodynamic properties like enthalpy of fusion (ΔfusH) for this compound?

Methodological Answer: Differential Scanning Calorimetry (DSC) is the gold standard. Seal the compound in an aluminum crucible and run a heating cycle (e.g., 25–200°C at 10°C/min under nitrogen). The melting endotherm’s area gives ΔfusH. For sublimation enthalpy (ΔsubH), use Knudsen effusion or thermogravimetric analysis (TGA) coupled with the Clausius-Clapeyron equation. NIST data for similar pyrrolidinone derivatives report ΔfusH = 14.08 kJ/mol and ΔsubH = 81.3 ± 1.0 kJ/mol, serving as benchmarks .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Refer to GHS hazard codes :

- R22 : Harmful if swallowed.

- R36/37/38 : Irritating to eyes, skin, and respiratory system. Mitigate risks by:

- Using gloves (nitrile) , safety goggles , and lab coats .

- Working in a fume hood to avoid inhalation.

- Storing in airtight containers away from oxidizers. Emergency measures include rinsing eyes with water (per S26 ) and consulting a physician immediately .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of hydroxymethyl-pyrrolidine derivatives?

Methodological Answer: Racemization often occurs under basic or high-temperature conditions. Strategies include:

- Using low-temperature reactions (e.g., 0°C in ethanol, as in ’s synthetic routes).

- Avoiding strong bases; opt for mild catalysts like DMAP or N-methylmorpholine .

- Employing stereoselective catalysts (e.g., chiral amines or organocatalysts). Monitor reaction progress via TLC or in-situ FTIR to detect intermediate stability .

Q. What advanced spectroscopic techniques resolve structural ambiguities in pyrrolidine-ethanone derivatives?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm the hydroxymethyl group’s position and stereochemistry.

- X-ray Photoelectron Spectroscopy (XPS) : Validates electronic environments of nitrogen and oxygen atoms in the pyrrolidine ring.

- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by comparing experimental and computed IR spectra .

Q. How can computational modeling predict the biological activity of this compound against specific targets (e.g., enzymes)?

Methodological Answer:

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of the target protein (e.g., prolyl endopeptidase from ).

- Calculate binding free energies (MM/PBSA or MM/GBSA) to rank ligand efficacy.

- Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Cross-reference with SAR studies on analogous pyrrolidine derivatives (e.g., ’s analgesic compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.